3-(2-Pyridin-2-yl-ethyl)-phenylamine
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Overview
Description
3-(2-Pyridin-2-yl-ethyl)-phenylamine is an organic compound that features a phenylamine group attached to a pyridine ring via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridin-2-yl-ethyl)-phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromoethylpyridine and aniline.
Nucleophilic Substitution: The 2-bromoethylpyridine undergoes a nucleophilic substitution reaction with aniline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridin-2-yl-ethyl)-phenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, to introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyridine or phenylamine rings.
Substitution: Nitro or sulfonic acid derivatives of the phenylamine group.
Scientific Research Applications
3-(2-Pyridin-2-yl-ethyl)-phenylamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Pyridin-2
Properties
IUPAC Name |
3-(2-pyridin-2-ylethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-12-5-3-4-11(10-12)7-8-13-6-1-2-9-15-13/h1-6,9-10H,7-8,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFFAAQNLMNRIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354609 |
Source
|
Record name | 3-(2-Pyridin-2-yl-ethyl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347335-08-4 |
Source
|
Record name | 3-(2-Pyridin-2-yl-ethyl)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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